Aculeacin A from aspergillus aculeatus

Antifungal susceptibility testing Candida albicans MIC determination

Aculeacin A is a natural echinocandin-class cyclic lipopeptide isolated from Aspergillus aculeatus M-4214, featuring a saturated palmitic acid (C16:0) side chain. Unlike echinocandin B (linoleic acid, C18:2) and pneumocandin B₀ (10,12-dimethylmyristate), its distinct acyl chain enables critical SAR comparisons and noncompetitive β-1,3-glucan synthase inhibition (Ki ≈ 12 μM). Validate experimental reproducibility using the established optimal activity window of 0.08–0.31 μg/mL. Ideal for discriminating inhibition modalities, studying cell wall ultrastructural changes, and screening ACR1–ACR4 resistance mutants in S. cerevisiae. Solubility: DMSO 10 mg/mL. Verified ≥95% purity by HPLC.

Molecular Formula C50H81N7O16
Molecular Weight 1036.2 g/mol
Cat. No. B8695889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAculeacin A from aspergillus aculeatus
Molecular FormulaC50H81N7O16
Molecular Weight1036.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
InChIInChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71)
InChIKeyYKPHLXGEPNYRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aculeacin A from Aspergillus aculeatus – Natural Lipopeptide β-1,3-Glucan Synthase Inhibitor for Antifungal Research


Aculeacin A is a natural cyclic lipopeptide antibiotic isolated from the fermentation broth of Aspergillus aculeatus M-4214 [1]. As a member of the echinocandin class, it acts as a selective, noncompetitive inhibitor of β-1,3-glucan synthase [2], the enzyme responsible for synthesizing a critical structural polysaccharide in fungal cell walls [3]. The compound consists of a cyclic hexapeptide core acylated with a palmitic acid side chain [4], exhibiting potent and highly selective activity against Candida species and related yeasts [5].

Why Aculeacin A from Aspergillus aculeatus Cannot Be Interchanged with Other Echinocandins


The echinocandin class comprises structurally related but functionally distinct molecules that differ in their fatty acid side chains, peptide core compositions, and resulting physicochemical and biological properties [1]. Aculeacin A contains a palmitic acid (C16:0) side chain, whereas echinocandin B contains linoleic acid (C18:2) [2]. These structural variations directly affect enzyme inhibition kinetics, antifungal spectrum breadth, hemolytic activity profiles, and solubility characteristics [3]. Consequently, substituting one echinocandin for another in research settings may introduce confounding variables that compromise experimental reproducibility or alter observed biological outcomes [4].

Aculeacin A Differential Evidence: Head-to-Head Quantitative Comparisons Versus Echinocandin B, Pneumocandin B0, and Cilofungin


MIC Comparison: Aculeacin A Potency Against Candida albicans Versus Echinocandin B and Cilofungin

In a direct head-to-head micro-broth dilution comparison study, aculeacin A demonstrated superior potency against Candida albicans FP633 with an MIC of 0.008 μg/mL [1]. In contrast, the comparator compound FR901469 (an echinocandin-class analog) exhibited an MIC of 0.63 μg/mL against the same strain under identical assay conditions. This represents an approximately 79-fold difference in inhibitory potency. Additionally, against C. albicans FP582, aculeacin A showed an MIC range of 0.015-0.025 μg/mL, while cilofungin has been documented to have substantially higher MICs against multiple Candida strains in separate studies [2].

Antifungal susceptibility testing Candida albicans MIC determination Echinocandin potency

Enzyme Inhibition: Aculeacin A Glucan Synthase Inhibition Versus Echinocandin B and Papulacandin B

At a standardized concentration of 1 μg/mL, aculeacin A, echinocandin B, papulacandin B, and cilofungin all inhibited Aspergillus fumigatus glucan synthase activity within a comparable range of 40-71% [1]. However, aculeacin A distinguishes itself through its noncompetitive inhibition mechanism (Ki ≈ 12 μM against Neurospora crassa glucan synthase) [2], whereas echinocandin B acts as an uncompetitive inhibitor against the same enzyme with a Ki_app of 12 μM [3]. This mechanistic difference reflects distinct binding interactions with the enzyme-substrate complex and may account for differential susceptibility profiles across fungal species [4]. In contrast, amphotericin B, fluconazole, ketoconazole, and nikkomycin showed no detectable glucan synthase inhibition at 1 μg/mL [1].

Glucan synthase inhibition Cell wall biosynthesis Enzyme kinetics Noncompetitive inhibition

Paradoxical Dose-Response: Aculeacin A's Unique Eagle-Like Effect Not Observed with Clinical Echinocandins

Aculeacin A exhibits a distinctive paradoxical dose-response relationship (Eagle-like effect) wherein increasing drug concentrations above an optimal range paradoxically reduce, rather than increase, fungicidal activity [1]. Specifically, aculeacin A demonstrates maximal lethal effect against sensitive C. albicans yeasts at 0.08 to 0.31 μg/mL, with concentrations above this range (up to 50 μg/mL tested) producing progressively diminished killing [2]. This paradoxical effect has been observed both in fungicidal assays and in subcellular biochemical activities, including β-glucan synthesis inhibition [3]. While clinical echinocandins such as caspofungin exhibit a paradoxical growth effect (PGE) at supra-MIC concentrations against certain Candida isolates, the phenomenon is qualitatively distinct and not universally observed across the class [4].

Eagle effect Paradoxical dose-response Fungicidal activity Pharmacodynamics

Fatty Acid Side Chain Differentiation: Palmitic Acid in Aculeacin A Versus Linoleic Acid in Echinocandin B

Aculeacin A contains a palmitic acid (C16:0 saturated) side chain attached to the cyclic peptide core via an amide linkage [1]. This distinguishes it from echinocandin B, which incorporates linoleic acid (C18:2 polyunsaturated), and from pneumocandin B0, which contains a 10,12-dimethylmyristate moiety [2]. Upon acid hydrolysis, aculeacin A yields palmitic acid and five ninhydrin-positive amino acid products including threonine and hydroxyproline [3]. The saturated palmitic acid side chain contributes to the compound's limited aqueous solubility (hardly soluble in water; DMSO solubility 10 mg/mL) , which differs markedly from the improved aqueous solubility profiles of semisynthetic echinocandins developed for clinical use [4].

Lipopeptide structure Fatty acid side chain Structure-activity relationship Membrane interaction

In Vivo Toxicity Profile: Aculeacin A Hemolytic Activity Versus Pneumocandin B0 Analog L-671,329

In a direct comparative toxicity study, aculeacin A induced hemolysis of mouse red blood cells (RBCs) at concentrations of both 400 μg/mL and 50 μg/mL [1]. In contrast, the comparator pneumocandin B0 analog L-671,329 lysed RBCs only at the higher concentration of 400 μg/mL, with no detectable hemolysis at 50 μg/mL [1]. Regarding in vivo acute toxicity, neither compound produced detectable mortality at intraperitoneal doses up to 100 mg/kg (TD50 > 100 mg/kg) [1]. Efficacy studies in the same investigation demonstrated that L-671,329 prolonged survival of C. albicans-infected mice with an ED50 of 3.38 mg/kg, whereas aculeacin A therapy required an ED50 of 6.44 mg/kg [1]. Both compounds eradicated C. albicans from kidney tissue at therapeutic concentrations [1].

Hemolytic activity In vivo toxicity Mouse model Acute toxicity

Spectrum of Activity: Narrow Antifungal Selectivity of Aculeacin A Versus Broader Spectrum Agents

Aculeacin A demonstrates a highly restricted antifungal spectrum in vitro, with potent activity confined almost exclusively to Candida and Torulopsis species [1]. In susceptibility testing of 31 clinical Candida and Torulopsis isolates, the majority were susceptible at ≤0.31 μg/mL [2]. In marked contrast, the compound was scarcely active or completely inactive against Cryptococcus neoformans, all filamentous fungi tested, and all dimorphic fungi [2]. This narrow spectrum contrasts with the broader activity profile of polyenes such as amphotericin B, which is active against Candida, Cryptococcus, Aspergillus, and dimorphic fungi, and with the intermediate spectrum of clinical echinocandins, which exhibit variable activity against Aspergillus species but remain inactive against Cryptococcus [3].

Antifungal spectrum Candida species Cryptococcus neoformans Selectivity profile

Aculeacin A from Aspergillus aculeatus: Validated Research Applications Based on Quantitative Evidence


β-1,3-Glucan Synthase Enzymology and Noncompetitive Inhibition Mechanism Studies

Use aculeacin A (Ki ≈ 12 μM) as a prototypical noncompetitive inhibitor of β-1,3-glucan synthase from Neurospora crassa and Saccharomyces cerevisiae, as demonstrated by Taft and Selitrennikoff [1]. This application is supported by direct enzymatic studies showing that aculeacin A inhibits glucan synthase activity by 40-71% at 1 μg/mL in A. fumigatus membrane preparations, equivalent to echinocandin B and papulacandin B under identical conditions, but with a mechanistically distinct noncompetitive inhibition pattern [2]. The compound serves as a critical tool for discriminating between competitive, uncompetitive, and noncompetitive glucan synthase inhibitors in enzymology research.

Candida albicans Cell Wall Biosynthesis and Ultrastructural Studies at Optimally Active Concentrations

Employ aculeacin A at 0.31 μg/mL, the optimally active concentration identified in electron microscopy studies, to investigate cell wall morphological alterations and β-glucan microfibril extrusion in osmotically stabilized C. albicans cells [1]. At this precisely defined concentration, the compound induces prominent deformation of cell wall layered structure and derangement of contour, effects that are directly linked to selective β-1,3-glucan synthase blockade [2]. The established concentration window for maximal activity (0.08-0.31 μg/mL) [3] ensures reproducible experimental conditions.

Saccharomyces cerevisiae Mutant Screening and Resistance Locus Identification

Utilize aculeacin A for isolating and characterizing β-glucan synthesis-resistant S. cerevisiae mutants, as demonstrated by Font de Mora et al. [1]. The compound has been employed to define four distinct genetic loci (ACR1, ACR2, ACR3, ACR4) whose products govern aculeacin A sensitivity in yeast cells [2]. This established resistance screening platform provides a validated system for studying cell wall integrity pathways, drug efflux mechanisms, and lipid composition alterations associated with echinocandin resistance [3].

Echinocandin Structure-Activity Relationship (SAR) Reference Standard

Apply aculeacin A as a reference standard in echinocandin SAR studies focused on fatty acid side chain contributions to biological activity [1]. Its palmitic acid (C16:0 saturated) side chain, clearly differentiated from echinocandin B's linoleic acid (C18:2 polyunsaturated) and pneumocandin B0's 10,12-dimethylmyristate [2], makes it an essential comparator for evaluating how acyl chain saturation, length, and branching affect glucan synthase inhibition, hemolytic activity (which occurs at 50 μg/mL) [3], and solubility characteristics (DMSO: 10 mg/mL) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aculeacin A from aspergillus aculeatus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.